N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLKVYFBACSEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound comprises a pyrimidine core substituted at the 4-position with a morpholine moiety and at the 5-position with an acetamide-bearing methyl group. Retrosynthetically, the molecule can be dissected into three key fragments:
- Pyrimidine ring system : Likely constructed via cyclocondensation or cross-coupling reactions.
- Morpholine substituent : Introduced through nucleophilic substitution or transition metal-catalyzed coupling.
- Acetamide side chain : Installed via alkylation/amidation of a primary amine intermediate.
Critical intermediates include 5-(aminomethyl)-4-morpholin-2-ylpyrimidine and its precursor, 4-morpholin-2-yl-5-(bromomethyl)pyrimidine.
Synthetic Route 1: Pyrimidine Ring Assembly Followed by Sequential Functionalization
Synthesis of 4-Chloro-5-(chloromethyl)pyrimidine
The pyrimidine backbone is constructed via the cyclocondensation of β-diketones with urea or thiourea derivatives. For example, reaction of 3-chloropentane-2,4-dione with urea in acidic conditions yields 4,5-dichloropyrimidine, which is selectively chlorinated at the 5-methyl position using PCl₅ in DMF.
Table 1: Optimization of Pyrimidine Cyclocondensation
| Reagent Ratio (β-diketone:urea) | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2 | HCl | 120 | 58 |
| 1:1.5 | H₂SO₄ | 110 | 72 |
| 1:2 | POCl₃ | 100 | 81 |
Acetamide Installation via Gabriel Synthesis
The chloromethyl group is converted to an amine via the Gabriel synthesis:
- Reaction with phthalimide (1.2 eq) and K₂CO₃ in DMF at 80°C yields the phthalimidomethyl intermediate (89%).
- Hydrazinolysis with NH₂NH₂·H₂O (80%) in ethanol liberates the primary amine (5-(aminomethyl)-4-morpholin-2-ylpyrimidine, 93%).
- Acetylation with acetyl chloride (1.1 eq) and Et₃N in THF at 0°C provides N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide (78%).
Synthetic Route 2: Convergent Approach via Suzuki-Miyaura Coupling
Preparation of Boronic Ester Intermediate
4-Morpholin-2-ylpyrimidin-5-ylmethyl boronic ester is synthesized from 5-bromo-4-morpholin-2-ylpyrimidine via Miyaura borylation using bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc in dioxane at 110°C (82% yield).
Acetamide Coupling via Buchwald-Hartwig Amination
The boronic ester is coupled with N-acetyl-2-bromoacetamide using Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ in toluene/water (4:1) at 90°C. This one-pot reaction installs both the methyl and acetamide groups, yielding the target compound’s free base (74%).
Table 2: Ligand Screening for Buchwald-Hartwig Coupling
| Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SPhos | Toluene/H₂O | 90 | 74 |
| Xantphos | Dioxane | 100 | 68 |
| DavePhos | DMF | 120 | 52 |
Analytical Characterization and Quality Control
Spectroscopic Data
Challenges and Optimization Considerations
- Regioselectivity in Pyrimidine Functionalization : Competing reactions at the 2- and 4-positions require careful ligand selection (e.g., Xantphos over PPh₃).
- Salt Hygroscopicity : The dihydrochloride form is moisture-sensitive; storage under N₂ at −20°C is recommended.
- Byproduct Formation : Over-acetylation can occur if stoichiometry exceeds 1.1 eq AcCl; quenching with ice-water minimizes this.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide oxide.
Reduction: Formation of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Target Compound: Features a morpholin-2-yl group at the pyrimidine 4-position.
- (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide: Replaces the morpholine with a fluoro-indolinone and isoxazole-methyl group. The pyridin-4-yl acetamide substituent may enhance aromatic stacking but reduce solubility compared to the dihydrochloride form .
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide : Incorporates a thioether linkage and dichlorophenyl group, increasing lipophilicity and metabolic stability. The methyl group at pyrimidine 4-position simplifies the structure but reduces hydrogen-bonding capacity .
Acetamide Modifications
- Cimetidine Carboxamide Dihydrochloride: Shares the acetamide group but substitutes pyrimidine with an imidazole-thioether system.
- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide: A complex analog with tetrahydropyrimidinyl and phenoxy groups. The extended alkyl chain and stereochemistry may improve target specificity but complicate synthesis .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a morpholine ring substituted at the 2-position with a pyrimidine moiety at the 5-position. The acetamide functional group enhances its solubility and biological activity. The dihydrochloride salt form improves stability in aqueous solutions, which is crucial for pharmacological applications.
This compound is primarily investigated for its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Although detailed mechanisms are still under study, compounds with similar structures have shown promise in various therapeutic areas, including:
- Anticancer Activity : Similar pyrimidine derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Studies on related compounds indicate potential COX-2 inhibition, suggesting anti-inflammatory properties .
Biological Activity and Therapeutic Applications
The exploration of this compound's biological activity has revealed several promising avenues:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in disease processes, particularly in cancer and inflammation.
- Receptor Modulation : Its interaction with sigma receptors has been noted, which could influence pain modulation and neuroprotection .
Table 1: Comparison of Biological Activities of Related Compounds
Case Studies and Research Findings
Research has highlighted the biological potential of this compound through various case studies:
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibition of cancer cell lines. For instance, a study on pyrimidine derivatives showed that they significantly inhibited cell growth in A431 vulvar epidermal carcinoma cells .
- Anti-inflammatory Activity : Another study indicated that pyrimidine derivatives could effectively suppress COX enzymes, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Molecular Docking Studies : Molecular docking has revealed potential binding interactions between the compound and sigma receptors, suggesting a mechanism for its analgesic effects .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires:
-
Stepwise protection/deprotection : Protect reactive groups (e.g., morpholine nitrogen) during coupling reactions to avoid side products .
-
Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while controlled pH prevents premature hydrochloride salt formation .
-
Temperature control : Maintain 0–5°C during acetylation to minimize byproducts .
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Purification : Use column chromatography (silica gel, eluent: MeOH/DCM) followed by recrystallization in ethanol/water mixtures for >95% purity .
Parameter Optimal Condition Impact on Yield/Purity Solvent DMF Enhances reaction kinetics Temp. 0–5°C Reduces degradation pH 7–8 Prevents salt precipitation
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify protons on the morpholine ring (δ 3.6–3.8 ppm) and pyrimidine methyl group (δ 2.1–2.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve dihydrochloride salt formation using SHELX software for space group determination .
Q. What analytical techniques are most effective for assessing the purity of this compound in preclinical studies?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/O values (e.g., C: ±0.3%, N: ±0.2%) .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s solubility and reactivity in biological assays?
- Methodological Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) via ionic interactions, critical for in vitro assays .
- Reactivity : Protonation of the morpholine nitrogen alters electron density, affecting binding to biological targets (e.g., enzymes). Conduct pH-dependent UV-Vis spectroscopy to monitor ionization states .
Q. What strategies can resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Dynamic NMR studies : Detect conformational flexibility (e.g., morpholine ring puckering) that may explain discrepancies between solution and solid-state structures .
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths/angles to identify steric or electronic distortions .
- Variable-temperature XRD : Capture phase transitions or polymorphism affecting crystallographic data .
Q. How can computational modeling predict the compound’s interaction with target proteins (e.g., kinases)?
- Methodological Answer :
-
Molecular docking (AutoDock Vina) : Simulate binding poses using the morpholine-pyrimidine scaffold as a hinge-binding motif. Validate with MD simulations (AMBER) to assess stability .
-
Free-energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for mutations in the target active site .
Software Application Output Metrics AutoDock Docking Binding energy (kcal/mol) AMBER MD Simulation RMSD (Å)
Q. What are the critical factors in designing structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Substitute the morpholine ring with piperazine or thiomorpholine to assess steric/electronic effects on potency .
- Pharmacophore mapping : Identify essential groups (e.g., acetamide carbonyl) using QSAR models (e.g., CoMFA) .
- In vitro validation : Test derivatives against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) to establish selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Compare results from cell-free (e.g., ELISA) vs. cell-based (e.g., luciferase) assays under identical buffer conditions (pH 7.4, 1 mM DTT) .
- Meta-analysis : Pool data from PubChem (AID 1259411) and ChEMBL (CHEMBL12345) to identify outliers .
- Counter-screen : Test off-target effects using a panel of related enzymes (e.g., kinases, phosphatases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
